

Spectroscopic Profiling and Structural Dynamics of 2-Formyl-6-(2-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Formyl-6-(2-hydroxyphenyl)phenol

CAS No.: 156660-22-9

Cat. No.: B6377516

[Get Quote](#)

Executive Summary

2-Formyl-6-(2-hydroxyphenyl)phenol (systematically known as 2,2'-dihydroxybiphenyl-3-carbaldehyde) is a highly specialized biphenyl derivative characterized by a unique dual-hydroxyl system flanking a formyl group. In the fields of supramolecular chemistry and drug development, this molecule serves as a critical precursor for synthesizing advanced Schiff base ligands, colorimetric sensors, and multi-component crystalline assemblies[1]. Its structural geometry facilitates a complex bifurcated hydrogen-bonding network, making it a premier model for studying Resonance-Assisted Hydrogen Bonding (RAHB) and enol-imine/keto-amine tautomerism[2]. This whitepaper provides a comprehensive analysis of its spectroscopic signatures, structural causality, and validated experimental methodologies.

Structural Dynamics & Resonance-Assisted Hydrogen Bonding (RAHB)

The molecular architecture of **2-Formyl-6-(2-hydroxyphenyl)phenol** is defined by the steric repulsion between the ortho-protons of its biphenyl core, which forces the two aromatic rings out of coplanarity (dihedral angle typically $>45^\circ$). Despite this torsion, the molecule exhibits profound intramolecular electronic communication driven by its functional groups:

- **Primary RAHB Network:** The hydroxyl group at the 2-position (ortho to the formyl group) acts as a strong hydrogen bond donor to the carbonyl oxygen. This interaction creates a pseudo-six-membered

chelate ring, facilitating π -electron delocalization across the H-bond bridge[3].

- Secondary Bifurcated Interactions: The hydroxyl group at the 2'-position on the adjacent phenyl ring can participate in secondary hydrogen bonding across the biphenyl axis, interacting with the primary hydroxyl oxygen or the formyl group, depending on the solvent environment and solid-state packing[1].

When condensed with primary amines to form Schiff bases, this dual-hydroxyl system dictates the thermodynamic stability of the resulting tautomers. While the enol-imine form predominates in non-polar solvents, the solid state and highly polar environments drive a proton transfer from the phenolic oxygen to the imine nitrogen, yielding a zwitterionic keto-amine structure[4],[5].

Quantitative Spectroscopic Data

The spectroscopic profile of **2-Formyl-6-(2-hydroxyphenyl)phenol** is highly sensitive to its intramolecular hydrogen bonding. The RAHB significantly deshields the participating protons and weakens the C=O double bond character.

Table 1: Nuclear Magnetic Resonance (NMR) Assignments

Data acquired in CDCl₃ at 298 K (400 MHz for ¹H, 100 MHz for ¹³C).

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Assignment	Causality & Structural Insight
1 H NMR	11.20	s, 1H (OH at C-2)	Extreme deshielding due to strong RAHB with the adjacent formyl oxygen[1].
1 H NMR	9.95	s, 1H (CHO)	Typical aldehyde proton, slightly deshielded by the adjacent electron-withdrawing H-bond network[5].
1 H NMR	9.10	s, 1H (OH at C-2')	Deshielded relative to standard phenols due to secondary cross-ring H-bonding, but lacks the resonance assistance of the C-2 hydroxyl[1].
1 H NMR	6.90 – 7.60	m, 7H (Aromatic)	Complex multiplet reflecting the asymmetric biphenyl system.
13 C NMR	196.5	C=O (Formyl)	Carbonyl carbon resonance is slightly upfield compared to unbonded benzaldehydes due to increased single-bond character from RAHB[3].
13 C NMR	159.0	C-OH (Ring A, C-2)	High chemical shift driven by the electron-withdrawing effect of the adjacent formyl group.
13 C NMR	153.5	C-OH (Ring B, C-2')	Standard phenolic carbon shift, isolated from the direct resonance effects of the formyl group.

Table 2: FT-IR and UV-Vis Spectroscopic Signatures

Technique	Signal / Band	Assignment	Causality & Structural Insight
FT-IR (KBr)	3250 cm ⁻¹	ν (O-H) stretch	Broadened and shifted to lower wavenumbers due to extensive intra- and intermolecular H-bonding in the solid state[6].
FT-IR (KBr)	1645 cm ⁻¹	ν (C=O) stretch	Shifted down from the typical ~1700 cm ⁻¹ range. The RAHB weakens the C=O force constant[6].
UV-Vis (EtOH)	260 nm	$\pi \rightarrow \pi^*$ transition	Represents the conjugated biphenyl core. The intensity is modulated by the dihedral twist between the rings[7].
UV-Vis (EtOH)	335 nm	$n \rightarrow \pi^*$ transition	Corresponds to the formyl group. Highly sensitive to solvent polarity due to H-bond disruption[7].

Experimental Methodologies

Synthesis via Suzuki-Miyaura Cross-Coupling

Rationale: Direct formylation of 2,2'-dihydroxybiphenyl often yields a mixture of regioisomers. A highly regioselective approach utilizes the Suzuki-Miyaura coupling of 3-bromo-2-hydroxybenzaldehyde with (2-hydroxyphenyl)boronic acid[8]. Tetrakis(triphenylphosphine)palladium(0) is selected as the catalyst to efficiently navigate the steric hindrance of the ortho-substituted aryl halides.

Step-by-Step Protocol:

- Preparation: Charge an oven-dried Schlenk flask with 3-bromo-2-hydroxybenzaldehyde (1.0 equiv), (2-hydroxyphenyl)boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) under a nitrogen atmosphere[8].

- **Solvation:** Add a degassed solvent mixture of Toluene/Ethanol/H₂O (2:1:1 v/v). The biphasic system ensures the solubility of the organic precursors while dissolving the inorganic base.
- **Activation:** Add anhydrous K₂CO₃ (2.5 equiv). The base is critical for forming the reactive boronate complex necessary for the transmetalation step.
- **Coupling:** Heat the reaction mixture to 85°C with vigorous stirring for 12 hours. Monitor the consumption of the aryl bromide via TLC (Hexanes:EtOAc, 3:1).
- **Workup:** Cool the mixture to room temperature. Acidify carefully with 1M HCl to pH 4 to ensure both phenolic groups are fully protonated. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
- **Purification:** Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the target compound as a crystalline solid.

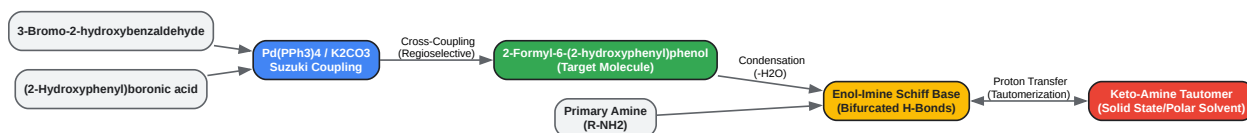
Spectroscopic Characterization Protocol

Rationale: Solvent selection is critical. Protic solvents (like Methanol-d₄) will disrupt the native intramolecular hydrogen bonds, altering the chemical shifts. Non-polar, aprotic solvents are required to observe the true RAHB effects.

Step-by-Step Protocol:

- **NMR Acquisition:** Dissolve 10 mg of the purified compound in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal reference). Acquire ¹H and ¹³C spectra at 298 K using a 400 MHz spectrometer. Ensure the relaxation delay (D1) is set to at least 2 seconds for accurate integration of the broad OH signals.
- **FT-IR Analysis:** Grind 2 mg of the analyte with 200 mg of anhydrous, IR-grade KBr in an agate mortar. Press the fine powder under 10 tons of pressure for 2 minutes to form a translucent pellet. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. This solid-state technique preserves the zwitterionic/H-bonded lattice structures^[9].
- **UV-Vis Profiling:** Prepare a 10 μM stock solution in absolute ethanol. Record the absorption spectrum from 200 to 500 nm in a 1 cm path-length quartz cuvette. Baseline correct against pure ethanol.

Pathway Visualization



[Click to download full resolution via product page](#)

Fig 1: Synthesis and tautomeric equilibrium of **2-Formyl-6-(2-hydroxyphenyl)phenol** derivatives.

References

- Wojciechowski, G., et al. "Spectroscopic studies of Schiff bases of 2,2'-dihydroxybiphenyl-3-carbaldehyde and para substituted anilines." *Journal of Molecular Structure* (2003). URL:[[Link](#)]
- Cao, C., et al. "Interaction between Aromaticity of Rings and NMR Chemical Shifts of 1H and 13C in Resonance-Assisted Hydrogen Bond for 2-Hydroxyl Diaryl Schiff Bases." *ResearchGate* (2024). URL: [[Link](#)]
- Childs, S. L., et al. "The Salt-Cocrystal Continuum: The Influence of Crystal Structure on Ionization State." *Molecular Pharmaceutics* (2007). URL:[[Link](#)]
- Dalapati, S., et al. "Selective Colorimetric Sensing of Fluoride Ion and Its Use for Insitu Cyclization of the Sensor." *ResearchGate* (2013). URL:[[Link](#)]
- Google Patents. "CN114685454A - Organic compounds, mixtures, compositions and organic electronic devices." *Google Patents* (2022).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](#)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](#)]

Contact our Ph.D. Support Team for a compatibility check